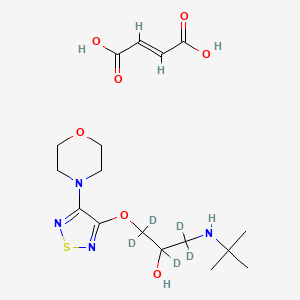
Safinamide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Safinamide-d4 is a deuterium-labeled derivative of safinamide, a potent, selective, and reversible monoamine oxidase B (MAO-B) inhibitor. Safinamide is primarily used in the treatment of Parkinson’s disease due to its ability to modulate both dopaminergic and non-dopaminergic systems . The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of safinamide-d4 involves the incorporation of deuterium atoms into the safinamide molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. One common method involves the use of deuterated methanol to prepare the standard stock solution of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of deuterated solvents and reagents is carefully monitored to maintain the deuterium labeling throughout the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Safinamide-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form safinamide acid.
Reduction: Reduction reactions can convert this compound back to its original form.
Substitution: Deuterium atoms in this compound can be replaced with hydrogen atoms under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed
Oxidation: Safinamide acid.
Reduction: Safinamide.
Substitution: Hydrogen-labeled safinamide.
Wissenschaftliche Forschungsanwendungen
Safinamide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways of safinamide.
Biology: Helps in studying the biological interactions and effects of safinamide at the molecular level.
Medicine: Used in the development of new therapeutic strategies for Parkinson’s disease and other neurological disorders.
Industry: Employed in the production of more stable and effective pharmaceutical formulations
Wirkmechanismus
Safinamide-d4 exerts its effects through multiple mechanisms:
MAO-B Inhibition: It selectively and reversibly inhibits monoamine oxidase B, preventing the breakdown of dopamine and thereby increasing its availability in the brain.
Sodium and Calcium Channel Blockade: this compound blocks voltage-dependent sodium and calcium channels, reducing neuronal excitability.
Glutamate Release Inhibition: It inhibits the release of glutamate, a neurotransmitter involved in excitotoxicity, thereby providing neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A selective MAO-B inhibitor with similar therapeutic effects.
Zonisamide: A drug with dual mechanisms of action, including MAO-B inhibition and sodium channel blockade.
Uniqueness of Safinamide-d4
This compound stands out due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Additionally, its combination of MAO-B inhibition, sodium and calcium channel blockade, and glutamate release inhibition provides a unique therapeutic profile .
Eigenschaften
Molekularformel |
C17H19FN2O2 |
|---|---|
Molekulargewicht |
306.37 g/mol |
IUPAC-Name |
(2S)-2,3,3,3-tetradeuterio-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1/i1D3,12D |
InChI-Schlüssel |
NEMGRZFTLSKBAP-QBGTZBHMSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)N)(C([2H])([2H])[2H])NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Kanonische SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


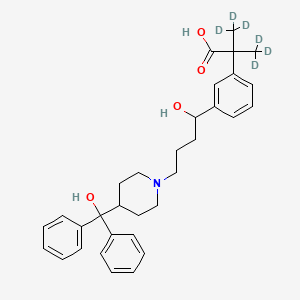
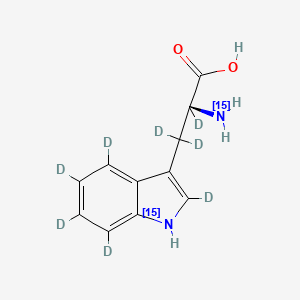
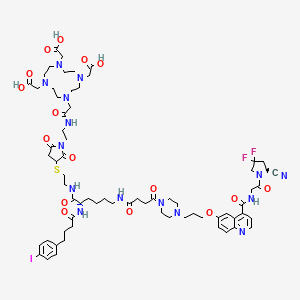

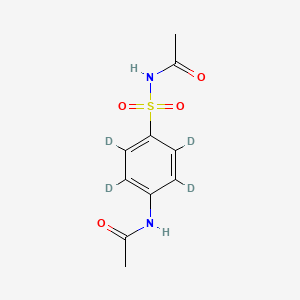
![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)
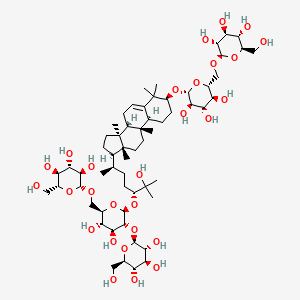
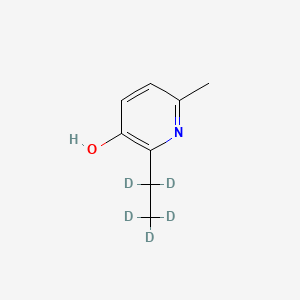

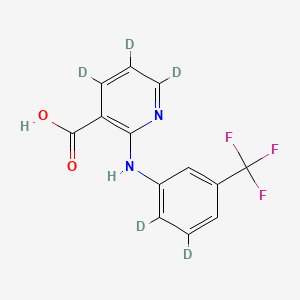
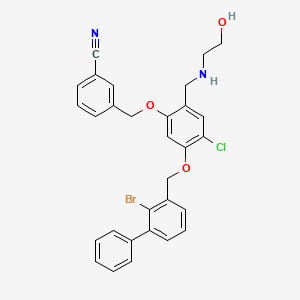
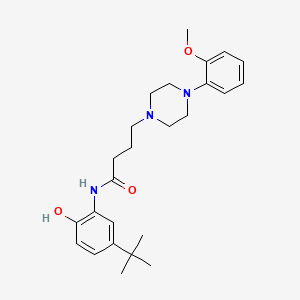
![(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
